![molecular formula C19H18FN5O3S B301286 propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate, also known as PFTBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PFTBA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which has been implicated in various physiological processes. In
Wirkmechanismus
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate inhibits DPP-4 by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate increases the levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DPP-4, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to have other biochemical and physiological effects. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has also been shown to reduce the production of extracellular matrix proteins, such as collagen, which could be beneficial in the treatment of fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a relatively new compound, and its long-term effects on health and disease are not yet fully understood. In addition, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a highly potent compound, and caution should be exercised when handling and using it in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate. One area of interest is the development of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate-based therapies for the treatment of diabetes and other metabolic disorders. Another potential area of research is the use of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate as a tool for studying the role of DPP-4 in cancer and other diseases. Finally, further research is needed to fully understand the long-term effects of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate on health and disease.
Synthesemethoden
The synthesis of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzonitrile, which is then reacted with sodium azide to form 2-fluorophenyl azide. The resulting compound is then reacted with thioacetic acid to form 2-fluorophenylthioacetic acid. This compound is then reacted with 1H-tetrazole-5-thiol to form the intermediate compound, which is then reacted with propan-2-yl 4-aminobenzoate to form propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been widely used in scientific research due to its potent inhibitory effect on DPP-4. DPP-4 is an enzyme that is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has also been shown to have anti-inflammatory and anti-fibrotic effects, which could be beneficial in the treatment of various diseases.
Eigenschaften
Produktname |
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate |
|---|---|
Molekularformel |
C19H18FN5O3S |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
propan-2-yl 4-[[2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H18FN5O3S/c1-12(2)28-18(27)13-7-9-14(10-8-13)21-17(26)11-29-19-22-23-24-25(19)16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
SBDFROSWUVRSCK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)


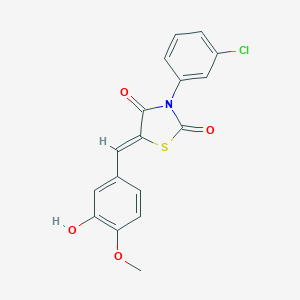
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)
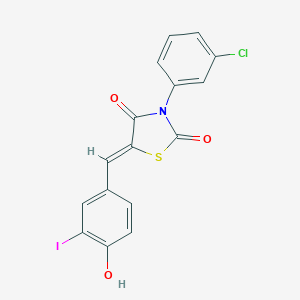
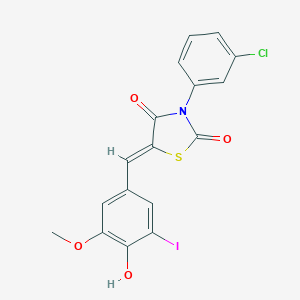
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)

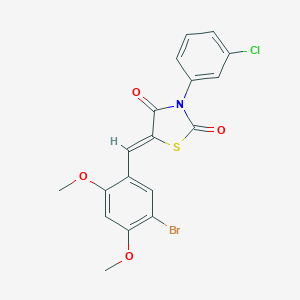
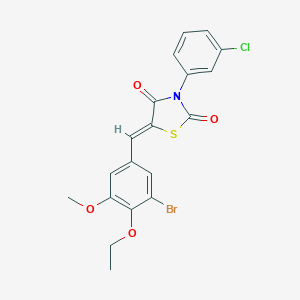
![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)